molecular formula C7H7N3 B102707 3-Hydrazinobenzonitrile CAS No. 17672-26-3

3-Hydrazinobenzonitrile

Cat. No. B102707
CAS RN: 17672-26-3
M. Wt: 133.15 g/mol
InChI Key: SBOSIWQIJOMACM-UHFFFAOYSA-N
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Description

3-Hydrazinobenzonitrile is a chemical compound with the molecular formula C7H7N3 . It is also known by its IUPAC name, 3-hydrazinobenzonitrile .


Molecular Structure Analysis

The molecular structure of 3-Hydrazinobenzonitrile is represented by the InChI code: 1S/C7H7N3/c8-5-6-2-1-3-7(4-6)10-9/h1-4,10H,9H2 . This indicates the presence of a benzene ring substituted with a nitrile (-CN) group and a hydrazine (-NH2NH2) group .


Physical And Chemical Properties Analysis

3-Hydrazinobenzonitrile has a molecular weight of 133.15 . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results .

Scientific Research Applications

Pharmacology

3-Hydrazinobenzonitrile: plays a role in the synthesis of medicinally important heterocyclic compounds. These compounds are crucial in the development of pharmaceuticals, with applications ranging from dyestuff to sanitizers, corrosion inhibitors, antioxidants, and copolymer synthesis .

Material Science

In material science, 3-Hydrazinobenzonitrile is utilized for its properties as a solid at ambient temperatures, making it suitable for storage and handling in various research settings. Its molecular structure allows for potential use in the synthesis of advanced materials .

Chemical Synthesis

3-Hydrazinobenzonitrile: is involved in green synthesis routes, particularly in the production of benzonitrile. It serves as an alternative to traditional methods that may involve longer reaction times and the use of metal salt catalysts, thus contributing to more environmentally friendly chemical processes .

Analytical Chemistry

In analytical chemistry, 3-Hydrazinobenzonitrile can be used in the development of new analytical methods. Its solid form and stability at cooler temperatures make it a reliable substance for various analytical procedures .

Life Science Research

3-Hydrazinobenzonitrile: is a compound of interest in life science research due to its potential applications in the synthesis of bioactive molecules. Its role in the synthesis of heterocyclic compounds is particularly relevant for the development of new drugs and therapeutic agents .

Environmental Science

The compound’s involvement in green chemistry makes it valuable for environmental science research. It supports the development of sustainable chemical processes that minimize environmental impact, aligning with the goals of reducing pollution and promoting eco-friendly practices .

Safety and Hazards

3-Hydrazinobenzonitrile is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust, and wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers The search results did not provide specific papers related to 3-Hydrazinobenzonitrile . For a more comprehensive analysis, it would be beneficial to conduct a thorough literature review in scientific databases.

properties

IUPAC Name

3-hydrazinylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-5-6-2-1-3-7(4-6)10-9/h1-4,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOSIWQIJOMACM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363382
Record name 3-hydrazinobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazinobenzonitrile

CAS RN

17672-26-3
Record name 3-hydrazinobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydrazinylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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